![molecular formula C18H18N2O4S B2813610 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide CAS No. 454238-44-9](/img/structure/B2813610.png)

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

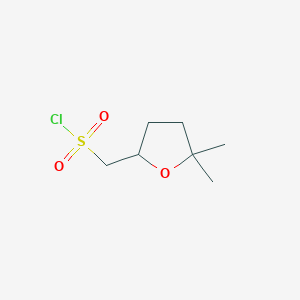

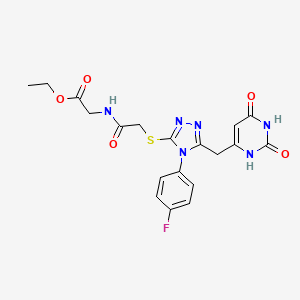

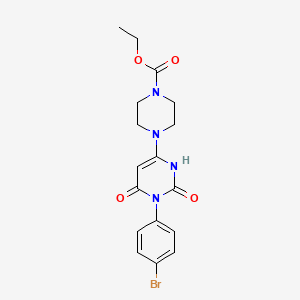

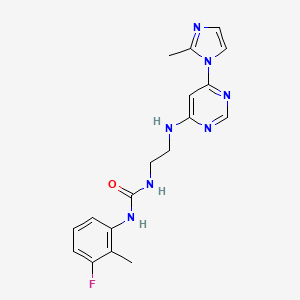

The compound can be synthesized from commercially available starting materials by two different approaches . For instance, a mixture of the ester compound with hydrochloric acid was heated under reflux in an oil bath for 3 hours at 120 °C . The reaction mixture was then poured into ice-water .Molecular Structure Analysis

The molecular formula of the compound is C16H14N2O4S . It has an average mass of 330.358 Da and a monoisotopic mass of 330.067413 Da .Chemical Reactions Analysis

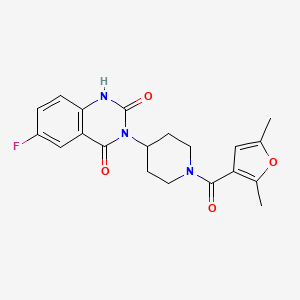

The compound has been evaluated for its anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells . In addition, their anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria were tested .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as an efficient technique for the rapid production of benzoxazole derivatives, a class of compounds known for their pharmacological and material science applications. This method offers advantages over conventional heating by providing more effective interior heating, leading to high yield and diverse substituents in the synthesis of benzoxazoles (Özil & Menteşe, 2020).

Antioxidant Capacity Reaction Pathways

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays contributes to understanding the antioxidant capacity of compounds. These assays help elucidate reaction pathways that underlie antioxidant capacity, emphasizing the relevance of coupling reactions and the need for further investigation to understand their contribution to total antioxidant capacity (Ilyasov et al., 2020).

Synthetic Approaches to 2-Guanidinobenzazoles

Research into synthetic methods for 2-guanidinobenzazoles, compounds with potential therapeutic applications, underscores the importance of chemical modifications to enhance biological activity. This review covers synthetic approaches and pharmacological activities, including cytotoxicity and inhibition of cell proliferation, highlighting the role of benzazoles in medicinal chemistry (Rosales-Hernández et al., 2022).

S-arylation of 2-Mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles presents a comprehensive review of synthetic strategies towards the creation of 2-arylthio-benzazoles, which possess diverse biological and pharmacological properties. This method is appreciated for its broad substrate scope, high yield, and generality, making it an attractive approach for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Benzothiazoles as Potential Chemotherapeutics

A patent review focusing on benzothiazoles reveals their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under investigation as potential antitumor agents, emphasizing the structural and functional versatility of benzothiazoles in drug discovery (Kamal et al., 2015).

Wirkmechanismus

All the tested compounds have exhibited excellent to moderate anti-inflammatory activity . Additionally, esters and nitrile showed excellent antioxidant activity . Furthermore, ester with isopropyl ester exhibited the highest cytotoxic activity compared to the other esters . Moreover, all compounds were evaluated as selective inhibitors of the human COX-1 enzyme using molecular docking by calculating the free energy of binding, inhibition constant, and other parameters to find out the binding affinity .

Eigenschaften

IUPAC Name |

N-benzyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-2-19(12-14-8-4-3-5-9-14)17(21)13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQGYQMRSACLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)

![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]ethanone](/img/structure/B2813548.png)

![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)